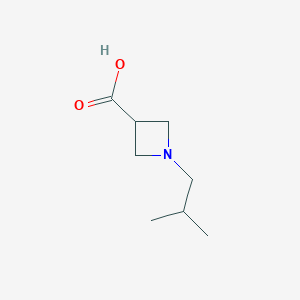
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of ethyl hydrazinecarboxylate with formic acid to form the triazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-ethyl-4H-1,2,4-triazol-3-yl)formaldehyde or (4-ethyl-4H-1,2,4-triazol-3-yl)carboxylic acid .
Wissenschaftliche Forschungsanwendungen
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride: This compound has a similar triazole ring but with an ethanamine group instead of methanol.
4-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline: This compound features an aniline group attached to the triazole ring.
Uniqueness
(4-ethyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
497854-98-5 |
|---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
